
3,3-Dichloroprop-2-en-1-yl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloroprop-2-en-1-yl hexanoate is a chemical compound with the molecular formula C9H14Cl2O2 It is characterized by the presence of two chlorine atoms attached to a propene moiety, which is further esterified with hexanoic acid
Preparation Methods
The synthesis of 3,3-Dichloroprop-2-en-1-yl hexanoate typically involves the esterification of 3,3-dichloroprop-2-en-1-ol with hexanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
3,3-Dichloroprop-2-en-1-yl hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various substituted derivatives.
Hydrolysis: In the presence of aqueous acid or base, the ester bond can be hydrolyzed to yield 3,3-dichloroprop-2-en-1-ol and hexanoic acid.
Scientific Research Applications
3,3-Dichloroprop-2-en-1-yl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dichloroprop-2-en-1-yl hexanoate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to modify biological molecules or synthesize new compounds. The exact pathways and targets depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
3,3-Dichloroprop-2-en-1-yl hexanoate can be compared with other similar compounds such as:
3,3-Dichloroprop-2-en-1-yl acetate: Similar in structure but with an acetate group instead of a hexanoate group.
3,3-Dichloroprop-2-en-1-yl butanoate: Contains a butanoate group, making it shorter in chain length compared to hexanoate.
3,3-Dichloroprop-2-en-1-yl octanoate: Contains an octanoate group, making it longer in chain length compared to hexanoate.
The uniqueness of this compound lies in its specific chain length and the resulting physical and chemical properties, which can influence its reactivity and applications.
Properties
CAS No. |
93404-30-9 |
|---|---|
Molecular Formula |
C9H14Cl2O2 |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
3,3-dichloroprop-2-enyl hexanoate |
InChI |
InChI=1S/C9H14Cl2O2/c1-2-3-4-5-9(12)13-7-6-8(10)11/h6H,2-5,7H2,1H3 |
InChI Key |
AKDGXLJXRYKOJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


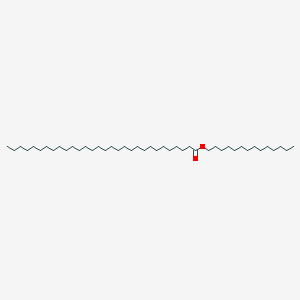
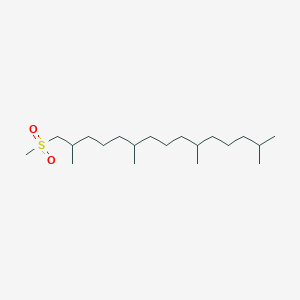
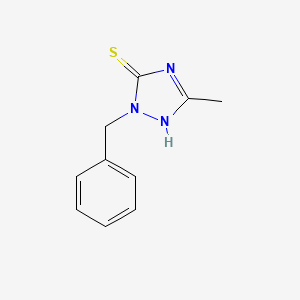
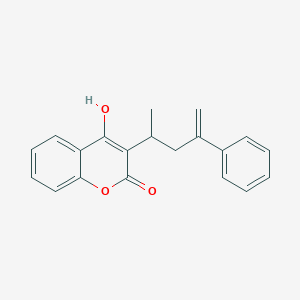
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
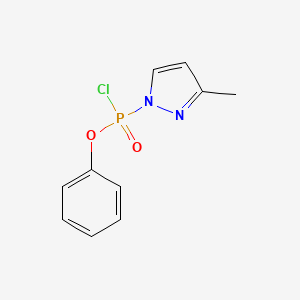

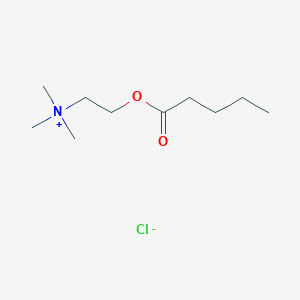
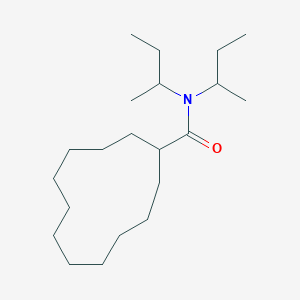
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

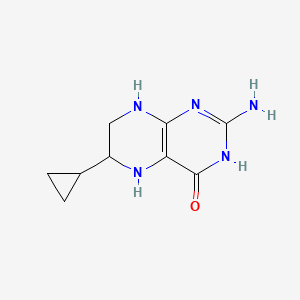
acetate](/img/structure/B14345564.png)
